Cas no 13164-60-8 (Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1-ethyl-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-,[1aS-(1aa,8b,8aa,8ba)]- (9CI))
![Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1-ethyl-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-,[1aS-(1aa,8b,8aa,8ba)]- (9CI) structure](https://it.kuujia.com/scimg/cas/13164-60-8x500.png)
13164-60-8 structure
Nome del prodotto:Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1-ethyl-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-,[1aS-(1aa,8b,8aa,8ba)]- (9CI)
Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1-ethyl-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-,[1aS-(1aa,8b,8aa,8ba)]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1-ethyl-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-,[1aS-(1aa,8b,8aa,8ba)]- (9CI)
- AC1L19O0
- Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1-ethyl-1,1a,2,8,8a,8b-hexahydro-8a-m
- DTXSID60927300
- 13164-60-8
- (6-Amino-1-ethyl-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate
-
- Inchi: InChI=1S/C17H22N4O5/c1-4-20-9-5-21-12-10(14(23)11(18)7(2)13(12)22)8(6-26-16(19)24)17(21,25-3)15(9)20/h8-9,15H,4-6,18H2,1-3H3,(H2,19,24)/t8-,9?,15?,17-,20?/m1/s1
- Chiave InChI: BLRIYTYGXGCSHE-QIXFNWECSA-N
- Sorrisi: NC(OC[C@@H]1C2C(C(=C(C(=O)C=2N2[C@@]1(C1N(CC)C1C2)OC)C)N)=O)=O
Proprietà calcolate
- Massa esatta: 362.15916
- Massa monoisotopica: 362.159
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 803
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0
- Superficie polare topologica: 128A^2
Proprietà sperimentali
- Densità: 1.47
- Punto di ebollizione: 567.5°Cat760mmHg
- Punto di infiammabilità: 297°C
- Indice di rifrazione: 1.658
- PSA: 127.96
Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1-ethyl-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-,[1aS-(1aa,8b,8aa,8ba)]- (9CI) Letteratura correlata
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
13164-60-8 (Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,6-amino-8-[[(aminocarbonyl)oxy]methyl]-1-ethyl-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-,[1aS-(1aa,8b,8aa,8ba)]- (9CI)) Prodotti correlati
- 18209-14-8(N-Methyl Mitomycin A)
- 1261730-96-4(3'-Chloro-4'-iodo-5'-(trifluoromethyl)acetophenone)
- 1805725-92-1(5-(2-Cyanoethyl)-2-formylmandelic acid)
- 106837-96-1((3-methoxy-2-nitrophenyl)methanamine)
- 51623-90-6(Thiourea, N-(phenylmethyl)-N'-2-thiazolyl-)
- 1822657-06-6(Tricyclo[4.3.0.0,2,5]nonan-7-one)
- 2228214-61-5(2-(3,3-dimethylcyclohexyl)methylpyrrolidine)
- 1314667-79-2(2-(5-bromo-2-chlorophenyl)-2-methylpropanenitrile)
- 2105029-01-2(1-(1-methylpiperidin-2-yl)cyclobutane-1-carbonitrile)
- 261951-70-6(4-Fluoro-3-methylbenzyl bromide)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
